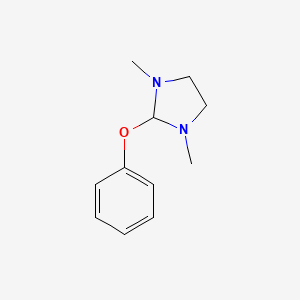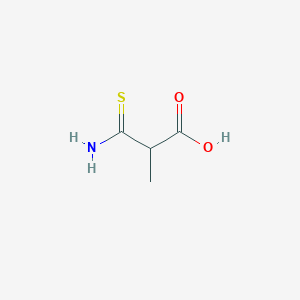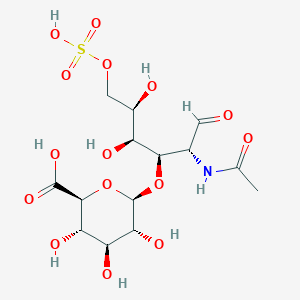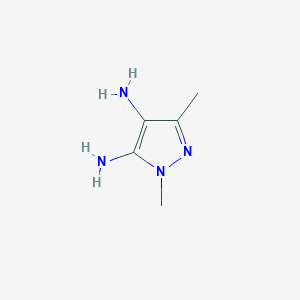
1,3-Dimethyl-1H-pyrazole-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1H-pyrazole-4,5-diamine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically yields the desired pyrazole derivatives in high yields (78-92%) and is characterized by simple operation and metal-free catalysis.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclocondensation reactions. The use of eco-friendly catalysts and reaction conditions is emphasized to ensure sustainability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Applications De Recherche Scientifique
1,3-Dimethyl-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pyrazole derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4,5-diamine: Similar to other pyrazole derivatives, such as 1,3,5-trisubstituted-1H-pyrazoles and 1,3,4,5-tetraaryl-2-pyrazoline.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds have similar structural features but differ in their substitution patterns and functional groups.
1,3,4,5-Tetraaryl-2-pyrazoline: This compound has additional aryl groups, which can influence its chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
96886-30-5 |
|---|---|
Formule moléculaire |
C5H10N4 |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
2,5-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-3-4(6)5(7)9(2)8-3/h6-7H2,1-2H3 |
Clé InChI |
BRMHZFZMBVIHMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)
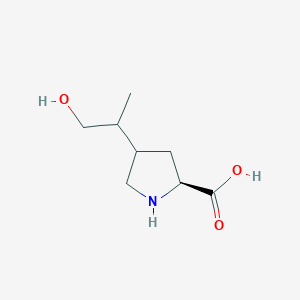

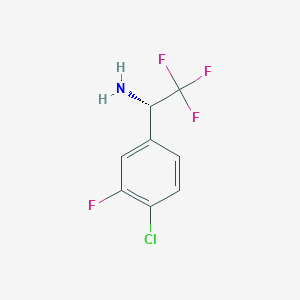
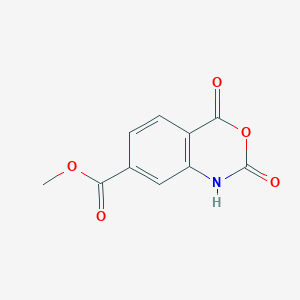
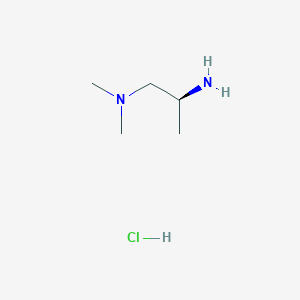

![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)
![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
